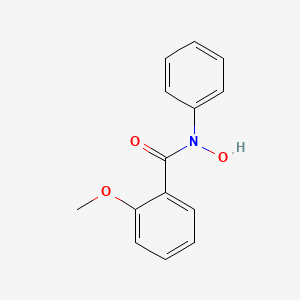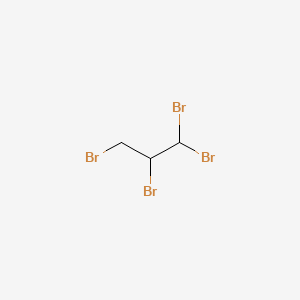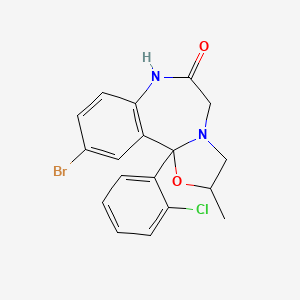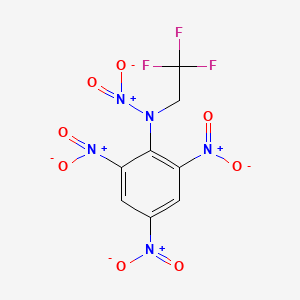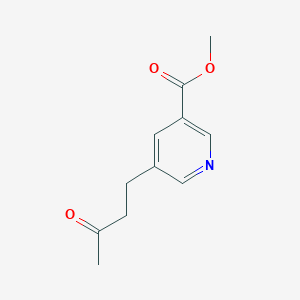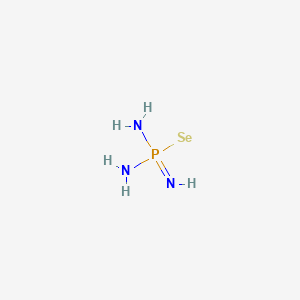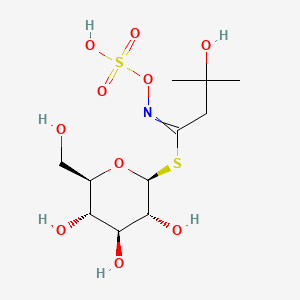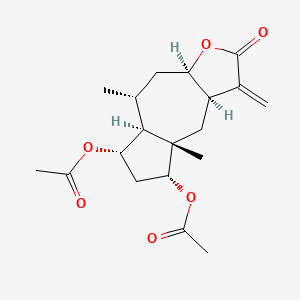
4-O-Acetyl-6-desoxychamissonolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Acetyl-6-desoxychamissonolide: is a chemical compound known for its unique structure and properties. It is a derivative of chamissonolide, a natural product found in certain plant species. The acetylation at the 4-O position and the removal of an oxygen atom at the 6-position give this compound distinct chemical characteristics that make it valuable in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Acetyl-6-desoxychamissonolide typically involves multiple steps, starting from chamissonolide. The key steps include:
Protection of Hydroxyl Groups: Protecting groups are used to selectively acetylate the hydroxyl group at the 4-O position.
Acetylation: The protected chamissonolide is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-O-Acetyl-6-desoxychamissonolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents are commonly employed.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-O-Acetyl-6-desoxychamissonolide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4-O-Acetyl-6-desoxychamissonolide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to enzymes and receptors involved in cellular processes, modulating their activity.
Pathways Involved: It affects signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its bioactive effects.
Vergleich Mit ähnlichen Verbindungen
Chamissonolide: The parent compound from which 4-O-Acetyl-6-desoxychamissonolide is derived.
4-O-Acetylchamissonolide: A similar compound with acetylation at the 4-O position but without the removal of the oxygen atom at the 6-position.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
28230-82-2 |
|---|---|
Molekularformel |
C19H26O6 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
[(3aR,5R,5aS,6S,8R,8aS,9aR)-8-acetyloxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |
InChI |
InChI=1S/C19H26O6/c1-9-6-14-13(10(2)18(22)25-14)8-19(5)16(24-12(4)21)7-15(17(9)19)23-11(3)20/h9,13-17H,2,6-8H2,1,3-5H3/t9-,13-,14-,15+,16-,17-,19-/m1/s1 |
InChI-Schlüssel |
MKEUEUUTTBUCBV-DYJGYBKXSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H](C[C@H]3OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
Kanonische SMILES |
CC1CC2C(CC3(C1C(CC3OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




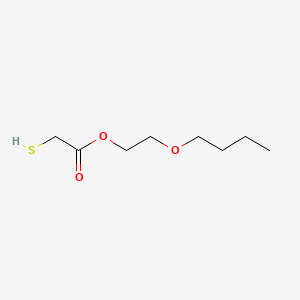
![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline](/img/structure/B14689999.png)
